Tert-butyl 3-hydroxyphenylcarbamate
Overview
Description
Tert-butyl 3-hydroxyphenylcarbamate, also known as Ultraviolet Absorber UV-234, is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and applications.
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxyphenylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
The mode of action of this compound is primarily through its role as a protecting group for amines . It can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the tert-butyloxycarbonyl protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
As a carbamate, it plays a crucial role in the synthesis of peptides .
Result of Action
The result of the action of this compound is the protection of amines during the synthesis of peptides . This protection allows for the successful synthesis of peptides without unwanted side reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the removal of the tert-butyloxycarbonyl protecting group can be achieved with heat or strong acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-hydroxyphenylcarbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industry standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxyphenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Tert-butyl 3-hydroxyphenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from other functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an ultraviolet absorber in various industrial products, providing protection against UV radiation.
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine): This compound is similar in structure and is used in various chemical applications.
tert-Butyl carbamate: Another related compound with similar protective properties for amines.
Uniqueness: Tert-butyl 3-hydroxyphenylcarbamate stands out due to its specific combination of a tert-butyl group and a hydroxyphenyl group, which imparts unique chemical properties and reactivity. Its ability to act as an ultraviolet absorber and its potential biological activities make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNVUQTARSZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310147 | |
Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-06-2 | |
Record name | 19962-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-hydroxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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